Epimedin B

Intestinal Absorption BCRP Transporter Bioavailability

Select Epimedin B for research demanding precise molecular differentiation from co-occurring Epimedium flavonoids. Unlike Epimedin A and C, Epimedin B is a selective BCRP substrate—its efflux is inhibited by dipyridamole with no P-gp/MRP interaction—making it the definitive probe for BCRP-mediated intestinal transport studies. It uniquely binds GPER directly (binding energy −7.3 kcal/mol), enabling neuroprotective pathway dissection in Parkinson's models where Epimedin A/C show no target engagement. Its distinct metabolic stability rank (2nd in flora-mediated, 4th in enzyme-mediated hydrolysis) provides a sensitive baseline for gut-flora vs. host-enzyme metabolism comparisons. Documented ovary and womb tissue accumulation with rapid absorption (Tmax 0.4 h, t½ 1.6 h) supports reproductive-organ biodistribution studies. Insist on Epimedin B specifically—class-level substitution with Epimedin A, C, or icariin introduces confounding transporter and target variables that compromise experimental reproducibility.

Molecular Formula C38H48O19
Molecular Weight 808.8 g/mol
CAS No. 110623-73-9
Cat. No. B1663572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedin B
CAS110623-73-9
Synonymsepimedin B
Molecular FormulaC38H48O19
Molecular Weight808.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O
InChIInChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1
InChIKeyOCZZCFAOOWZSRX-LRHLXKJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Epimedin B (CAS 110623-73-9): Scientific Procurement and Chemical Identity Reference


Epimedin B (CAS 110623-73-9) is a prenylated flavonol triglycoside and a principal bioactive constituent isolated from Epimedium species (Herba Epimedii) [1]. Structurally characterized by a molecular formula of C38H48O19 and a molecular weight of 808.78 g/mol , Epimedin B is one of the four major flavonoid markers—alongside Epimedin A, Epimedin C, and icariin—utilized for the quality control and standardization of Epimedium-derived botanical preparations [2]. As a component of Epimedium total flavonoids, it has been the subject of extensive pharmacological investigation, particularly in the context of bone metabolism and estrogen receptor-mediated signaling [3].

Why Epimedin B (CAS 110623-73-9) Cannot Be Generically Substituted for Research or Industrial Applications


Interchanging Epimedin B with structurally similar in-class flavonoids such as Epimedin A, Epimedin C, or icariin is scientifically unsound due to fundamental differences in their intestinal absorption mechanisms, metabolic stability, and pharmacological target engagement. Epimedin B exhibits a distinct efflux transporter profile, being selectively recognized by the Breast Cancer Resistance Protein (BCRP), whereas Epimedin A and C interact with both BCRP and P-glycoprotein (P-gp) [1]. Furthermore, metabolic rate studies reveal that Epimedin B demonstrates intermediate stability, with intestinal flora metabolic rates ranked as icariin > Epimedin B > Epimedin A > Epimedin C, and enzyme-mediated rates ranked as icariin > Epimedin A > Epimedin C > Epimedin B [2]. Critically, Epimedin B possesses a unique ability to directly bind to the G protein-coupled estrogen receptor (GPER) with a defined binding energy of −7.3 kcal/mol, a feature not demonstrated for its closest analogs Epimedin A and C [3]. These compound-specific differences necessitate precise compound selection rather than class-level substitution.

Epimedin B (CAS 110623-73-9): Quantitative Differentiation Evidence Against Analogs


Distinct Intestinal Efflux Transporter Selectivity of Epimedin B Compared to Epimedin A and C

In a direct head-to-head comparison using the Caco-2 cell monolayer model, Epimedin B demonstrated a unique efflux transporter profile relative to Epimedin A and Epimedin C. The absorptive permeability (PAB) of Epimedin B significantly increased while its secretory permeability (PBA) significantly decreased exclusively in the presence of the BCRP inhibitor dipyridamole [1]. In contrast, the transport of Epimedin A and C was influenced by both verapamil (a P-gp inhibitor) and dipyridamole [1]. No changes were observed for Epimedin B with verapamil or MK571 (MRP inhibitor) [1].

Intestinal Absorption BCRP Transporter Bioavailability

Unique GPER Binding Property of Epimedin B Confirmed by Molecular Docking

Molecular docking studies revealed that Epimedin B can directly bind to the G protein-coupled estrogen receptor (GPER) at the same site as the GPER agonist G1, with a calculated binding energy of −7.3 kcal/mol [1]. This property has not been reported for the closely related analogs Epimedin A or Epimedin C [1].

Neuroprotection GPER Binding Molecular Docking

Intermediate Intestinal Flora and Enzyme Metabolic Stability of Epimedin B Relative to Class Members

A direct comparative study of prenylated flavonoid metabolism by rat intestinal enzyme and flora established distinct stability hierarchies. For intestinal flora metabolism, the sequence of metabolic rates was icariin > Epimedin B > Epimedin A > Epimedin C > baohuoside I [1]. For intestinal enzyme (lactase phlorizin hydrolase) metabolism, the order was icariin > Epimedin A > Epimedin C > Epimedin B > baohuoside I [1].

Metabolic Stability Intestinal Flora Enzyme Hydrolysis

Tissue-Specific Distribution of Epimedin B Indicating Reproductive System Targeting

In a tissue distribution study following a single oral administration of Herba Epimedii extract to Sprague-Dawley rats, Epimedin B exhibited a specific tissue concentration hierarchy: liver > ovary > womb > lung > kidney > spleen > heart > brain [1]. This distribution pattern suggests the reproductive system (ovary and womb) is a principal target for Epimedin B in female rats [1]. The plasma peak concentration (Tmax) was reached at 0.4 h, with a terminal elimination half-life (t1/2) of 1.6 h and an AUC0–∞ of 14.35 μg/L·h [1].

Tissue Distribution Pharmacokinetics Osteoporosis

Optimized Research and Industrial Applications for Epimedin B (CAS 110623-73-9)


Investigating Intestinal Efflux Transporter Mechanisms with a BCRP-Selective Probe

Epimedin B serves as a highly specific molecular probe for studying the role of Breast Cancer Resistance Protein (BCRP) in intestinal drug efflux. Its transport is selectively modulated by the BCRP inhibitor dipyridamole, with no observed interaction with P-gp or MRP inhibitors [1]. This unique selectivity, contrasted with the broader transporter interactions of Epimedin A and C [1], makes Epimedin B the preferred compound for dissecting BCRP-specific contributions to flavonoid bioavailability and for evaluating BCRP inhibitor efficacy in absorption enhancement studies.

Research on GPER-Mediated Neuroprotection and Non-Classical Estrogen Signaling

Studies focused on G protein-coupled estrogen receptor (GPER) signaling should utilize Epimedin B due to its demonstrated direct binding to GPER with a binding energy of −7.3 kcal/mol [2]. This property is unique among its closest analogs (Epimedin A and C) [2] and positions Epimedin B as a valuable tool compound for elucidating GPER-mediated neuroprotective mechanisms, particularly in models of Parkinson's disease and other neurodegenerative conditions where non-classical estrogen receptor pathways are implicated.

Pharmacokinetic and Metabolic Stability Studies Differentiating Enzyme vs. Flora Hydrolysis

Epimedin B is essential for investigations comparing the relative contributions of intestinal enzymes versus gut flora to flavonoid metabolism. Its distinct position in the metabolic stability hierarchy—ranked second in flora-mediated metabolism but fourth in enzyme-mediated hydrolysis [3]—provides a sensitive baseline for detecting shifts in metabolic activity. Substituting Epimedin A or C would yield different stability rankings [3], confounding the interpretation of metabolic pathway alterations in disease states or in response to microbiome modulation.

In Vivo Studies of Female Reproductive Tissue Targeting by Natural Products

For preclinical in vivo research examining the biodistribution of botanical compounds to reproductive organs, Epimedin B is a candidate of interest due to its documented accumulation in ovary and womb tissue following oral administration in rats [4]. Its rapid absorption (Tmax = 0.4 h) and short half-life (1.6 h) [4] should inform dosing regimens in studies evaluating its effects on bone metabolism within the context of postmenopausal osteoporosis models, where reproductive tissue distribution is a key consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimedin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.